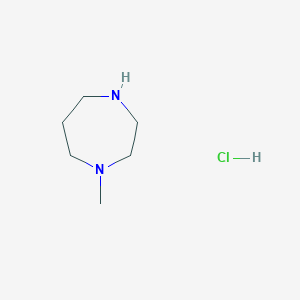

N-Methylhomopiperazine HCl

Description

Overview of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are fundamental to the fields of medicinal chemistry, materials science, and organic synthesis. numberanalytics.comchemrj.org Their significance is highlighted by the fact that over 75% of drugs approved by the FDA contain a nitrogen-based heterocyclic moiety. nih.gov In fact, approximately 59% of all unique small-molecule drugs feature a nitrogen heterocycle, making it a prevalent structural motif. openmedicinalchemistryjournal.comnih.gov

The versatility of nitrogen heterocycles stems from their unique physicochemical properties. chemrj.org The nitrogen atom can participate in hydrogen bonding, which is crucial for interactions with biological targets like proteins and nucleic acids. nih.govmdpi.com This ability to form stable complexes with biological macromolecules is a key reason for their widespread use in drug design. nih.govmdpi.comrsc.org Modifications to the heterocyclic ring can influence a molecule's pharmacological properties, including anti-inflammatory, antibacterial, antitumor, antiviral, and antifungal activities. mdpi.com Well-known pharmaceuticals containing nitrogen heterocycles include diazepam, chlorpromazine, and isoniazid. nih.govrsc.org

In materials science, nitrogen heterocycles are integral components of functional materials such as polymers and dyes. numberanalytics.com They can act as building blocks for conducting polymers and are used as ligands in catalysis to improve the activity and selectivity of catalysts. numberanalytics.com For instance, nitrogen heterocycles like imidazoles are precursors for various polymers, and N-methyl pyrrole-containing heterocycles have been developed for sequence-specific DNA alkylation. openmedicinalchemistryjournal.commsesupplies.com Their applications also extend to agrochemicals, corrosion inhibitors, and high-performance polymers. chemrj.orgopenmedicinalchemistryjournal.com

Specific Focus on Homopiperazine (B121016) Derivatives within Seven-Membered Nitrogen Heterocycles

Among the vast array of nitrogen heterocycles, seven-membered rings, such as azepanes and their derivatives, are significant structural motifs in many drugs and drug candidates. nih.govresearchgate.net While naturally occurring compounds with seven-membered N-heterocyclic rings are relatively rare in approved therapeutics, synthetic and semi-synthetic azepane congeners are more common. nih.gov These seven-membered N-heterocycles exhibit a wide range of biological activities, targeting not only central nervous system diseases but also acting as antibacterial, anticancer, antiviral, and antiparasitic agents. nih.gov

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold has demonstrated considerable utility in drug design, with its derivatives showing a broad spectrum of biological activities. scirp.org Research has shown that homopiperazine derivatives have been investigated for various therapeutic applications, including as inhibitors of platelet aggregation, antagonists for certain receptors, and as anti-HIV agents. scirp.org For example, a series of N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.govacs.org Additionally, novel homopiperazine derivatives have been designed and evaluated for their potential as anticancer agents. scirp.orgresearchgate.net

N-Methylhomopiperazine HCl as a Distinct Chemical Entity and Research Scaffold

N-Methylhomopiperazine, also referred to as 1-methyl-1,4-diazepane, is a derivative of homopiperazine. lookchem.com As a chemical entity, it serves as a valuable building block and intermediate in organic synthesis. lookchem.comchemicalbook.com The hydrochloride salt form, this compound, is often used in research settings.

The synthesis of N-Methylhomopiperazine can be accomplished through various methods, including the direct methylation of homopiperazine or through cyclization reactions. smolecule.com It is known to undergo coupling reactions with diazonium salts to produce a variety of derivatives with potential pharmacological activities. lookchem.comchemicalbook.com This reactivity makes it a useful scaffold for creating libraries of compounds for screening in drug discovery programs.

Below is a table summarizing some of the key chemical properties of N-Methylhomopiperazine and its hydrochloride salt.

| Property | Value | Source |

| N-Methylhomopiperazine | ||

| Molecular Formula | C6H14N2 | lookchem.com |

| Molecular Weight | 114.19 g/mol | lookchem.com |

| Boiling Point | 74-75 °C at 35 mmHg | lookchem.com |

| Density | 0.918 g/mL at 25 °C | lookchem.com |

| This compound | ||

| Molecular Formula | C6H15ClN2 | |

| Molecular Weight | 150.65 g/mol | smolecule.com |

| IUPAC Name | 1-methyl-1,4-diazepane;hydrochloride |

Contextualizing this compound within Contemporary Chemical Biology and Drug Discovery Research

This compound is utilized as a key intermediate and building block in the synthesis of a wide array of biologically active compounds. Its derivatives have been explored for their potential in treating cancer and infectious diseases. smolecule.com In the field of chemical biology, N-Methylhomopiperazine has been used to create probes for studying G protein-coupled receptor (GPCR) signaling pathways. vulcanchem.com

One area of active research involves incorporating the N-methylhomopiperazine moiety into larger molecules to modulate their activity at specific biological targets. For instance, it has been used in the synthesis of quinoxaline (B1680401) derivatives that act as ligands for the histamine (B1213489) H4 receptor, which is a target for anti-inflammatory drugs. acs.org It has also been employed in the creation of antagonists for the WDR5-MLL interaction, which is a target in the development of cancer therapeutics. nih.gov

Furthermore, research has shown that derivatives of N-Methylhomopiperazine can exhibit antimicrobial and anticancer properties. smolecule.com For example, it has been used in the synthesis of novel benzimidazole (B57391) derivatives that show pharmacological activity. chemicalbook.com The ability of this compound to be readily incorporated into diverse molecular frameworks ensures its continued relevance as a research scaffold in the ongoing quest for new therapeutic agents.

Structure

3D Structure of Parent

Properties

CAS No. |

1046832-15-8 |

|---|---|

Molecular Formula |

C6H15ClN2 |

Molecular Weight |

150.65 g/mol |

IUPAC Name |

1-methyl-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H |

InChI Key |

IRWQPRYGVOCXKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCNCC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methylhomopiperazine and Its Hydrochloride Salt

Historical Context of Homopiperazine (B121016) Synthesis

The parent compound, homopiperazine (hexahydro-1,4-diazepine), was first reported in 1899. mdpi.com A significant development in its synthesis for industrial-scale production was described in 1961. mdpi.comacs.org Early methods for synthesizing N-methyl derivatives of homopiperazine often involved direct methylation of the homopiperazine ring. One such historical method involved the reaction of piperazine (B1678402) hexahydrate with hydrochloric acid, followed by reaction with formaldehyde (B43269) and formic acid. atamanchemicals.comgoogle.com This process, however, was lengthy, utilized corrosive reagents, and resulted in significant pollution and a low yield of approximately 49%. google.com

Contemporary Synthetic Routes to N-Methylhomopiperazine

Modern synthetic strategies for N-Methylhomopiperazine focus on efficiency, selectivity, and milder reaction conditions. These routes can be broadly categorized into the formation of the 1,4-diazepane ring system, subsequent N-methylation, and finally, conversion to the hydrochloride salt.

Cyclization Reactions for the Formation of the 1,4-Diazepane Ring System

The construction of the seven-membered 1,4-diazepane ring is a critical step. Various cyclization strategies have been developed to achieve this.

One approach involves the reaction of ethylenediamine (B42938) with an amino-group protecting agent, such as di-tert-butyl dicarbonate, to form N,N'-di-Boc-ethylenediamine. google.com This intermediate then undergoes a cyclization reaction with a 1,3-dihalopropane in the presence of a sodium alkoxide to yield N,N'-di-Boc-homopiperazine. google.com

Another strategy, termed amphoteric diamination, unites a 1,3-diamine derivative with an electron-deficient allene (B1206475) in a formal [4+2] cyclization. researchgate.netnih.govd-nb.info This method is notable for its mild reaction conditions and avoidance of transition metal catalysts. researchgate.netnih.govd-nb.info For instance, reacting a mono-N-iodinated 1,3-diamine with an allene substrate at elevated temperatures can produce the 1,4-diazepane ring system. nih.govd-nb.info

Domino cyclization reactions have also been employed for the synthesis of diazepine (B8756704) derivatives, highlighting the efficiency of multicomponent reactions in building complex heterocyclic systems. rsc.org

A patented process describes the preparation of N-methyl homopiperazine starting from a 2-haloethylamine compound. The process involves reaction with ethyl trifluoroacetate, followed by reaction with methylamine (B109427) to form an intermediate which is then cyclized with a 1,3-disubstituted propane (B168953) compound. lookchem.com

N-Methylation Strategies and Precursors

Once the homopiperazine ring is formed, the introduction of a methyl group onto one of the nitrogen atoms is the next key transformation.

A common and direct method is the reductive amination of homopiperazine using formaldehyde as the C1 source. google.com This can be achieved using various reducing agents and catalysts. For example, a process using piperazine, formaldehyde, and hydrogen gas under pressure with a Raney nickel catalyst has been patented. google.com This method offers a more direct route compared to older techniques.

Eschweiler-Clarke reaction conditions, which traditionally use a mixture of formaldehyde and formic acid, can also be employed for the N-methylation of amines and are a classic method for this transformation. rsc.org

More recently, catalytic N-methylation methods using more environmentally benign C1 sources have gained prominence. These include:

Methanol (B129727): Iridium and ruthenium complexes have been shown to be effective catalysts for the N-methylation of amines using methanol. organic-chemistry.orgresearchgate.net

Carbon Dioxide (CO2): CO2, in the presence of a suitable reducing agent like a hydrosilane or hydroborane, can be used for the N-methylation of secondary amines. bohrium.comrsc.org Metal-free catalysts, such as N-heterocyclic carbenes (NHCs) and mesoionic N-heterocyclic olefins (mNHOs), have been developed for this purpose. bohrium.comrsc.orgresearchgate.net

Paraformaldehyde: Copper hydride (CuH) complexes have been utilized to catalyze the N-methylation of amines using paraformaldehyde as the C1 source under mild conditions. acs.org

The choice of methylating agent and catalyst system can influence the selectivity and efficiency of the reaction. For instance, cesium hydroxide (B78521) has been used to promote selective N-monoalkylation of primary amines. organic-chemistry.org

| N-Methylation Method | C1 Source | Catalyst/Reagent | Key Features |

| Reductive Amination | Formaldehyde | Raney Nickel / H₂ | Direct, high-pressure method. google.com |

| Eschweiler-Clarke | Formaldehyde/Formic Acid | None | Classic, but can use harsh reagents. rsc.org |

| Catalytic (Methanol) | Methanol | Iridium or Ruthenium complexes | Utilizes a readily available C1 source. organic-chemistry.orgresearchgate.net |

| Catalytic (CO₂) | Carbon Dioxide | NHC or mNHO / Hydrosilane | Metal-free, utilizes a greenhouse gas. bohrium.comrsc.orgresearchgate.net |

| Catalytic (Paraformaldehyde) | Paraformaldehyde | Copper Hydride (CuH) complex | Mild reaction conditions. acs.org |

Conversion of N-Methylhomopiperazine to its Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, N-Methylhomopiperazine, into its more stable and handleable hydrochloride salt. This is typically achieved by treating a solution of the N-Methylhomopiperazine with hydrochloric acid.

A general procedure involves dissolving the free base in a suitable solvent, such as ethanol, and then adding concentrated hydrochloric acid, often dropwise, while cooling the mixture. The hydrochloride salt precipitates out of the solution and can then be isolated by filtration and washed with a cold solvent to remove any excess acid. In some synthetic routes, the hydrochloride salt is formed directly after a deprotection step. google.com

Stereoselective Synthesis Approaches for N-Methylhomopiperazine Enantiomers

The synthesis of specific enantiomers of N-Methylhomopiperazine is crucial when it is intended for use in chiral pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Approaches to stereoselective synthesis can involve:

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For N-Methylhomopiperazine, this could involve starting with a chiral diamine or a chiral building block for the diazepine ring construction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Asymmetric Catalysis: This is a powerful method that uses a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric reductive amination is a key reaction for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net

While specific literature detailing the stereoselective synthesis of N-Methylhomopiperazine is not abundant in the provided search results, the principles of asymmetric synthesis are well-established for related piperazine structures. smolecule.com Early methods for obtaining chiral piperazines relied on the resolution of racemic mixtures using chiral acids like tartaric acid, but these methods often had low yields. smolecule.com More advanced techniques, such as asymmetric lithiation-trapping of N-Boc protected piperazines, have been developed. smolecule.com These principles could potentially be adapted for the stereoselective synthesis of N-Methylhomopiperazine.

Green Chemistry Principles in N-Methylhomopiperazine Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. whiterose.ac.ukgcande.org Several of the contemporary synthetic methods for N-Methylhomopiperazine align with these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Catalytic reactions, such as the N-methylation using methanol or CO₂, are generally more atom-economical than stoichiometric reactions. rsc.org

Use of Renewable Feedstocks: While not explicitly detailed for N-Methylhomopiperazine, the use of CO₂ as a C1 source is a prime example of utilizing a renewable (in the sense of being abundant and a waste product) feedstock. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. whiterose.ac.uk The use of transition metal catalysts (Ru, Ir) and metal-free organocatalysts (NHCs, mNHOs) in N-methylation exemplifies this principle. organic-chemistry.orgbohrium.comresearchgate.netnih.gov

Safer Solvents and Auxiliaries: The development of syntheses in greener solvents, such as water or biorenewable solvents like 2-MeTHF, is a key aspect of green chemistry. rsc.orgresearchgate.net Some domino cyclization reactions for diazepine synthesis have been successfully carried out in water. rsc.org

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can reduce waste and improve efficiency. whiterose.ac.uk One-pot procedures and domino reactions contribute to this goal. rsc.org

The move away from hazardous reagents like phosgene (B1210022) and corrosive acids towards catalytic systems and milder reaction conditions in the synthesis of N-Methylhomopiperazine and its precursors reflects a clear trend towards greener and more sustainable chemical manufacturing. google.com

Advanced Spectroscopic and Chromatographic Characterization in Research of N Methylhomopiperazine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Methylhomopiperazine HCl in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the spatial arrangement of atoms, can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In N-Methylhomopiperazine and its derivatives, the spectrum typically reveals distinct signals for the N-methyl group and the methylene (B1212753) protons of the seven-membered ring. The chemical shifts (δ) are influenced by the solvent and the presence of adjacent electronegative nitrogen atoms.

For instance, in derivatives of N-methylhomopiperazine, the N-methyl protons typically appear as a singlet, while the ring protons present as a series of multiplets due to complex spin-spin coupling. In a study of olanzapine (B1677200) analogues, the N-methyl group protons at the N-4' position of a derivative appeared as a singlet at 2.39 ppm, with the methylene protons of the diazepane ring appearing as multiplets at various shifts, such as 1.97 ppm (quintet) and 2.64 ppm (multiplet). nih.gov

Table 1: Representative ¹H NMR Data for N-Methylhomopiperazine Derivatives

| Derivative Name | Solvent | N-CH₃ Signal (ppm) | Ring Protons Signals (ppm) | Source |

|---|---|---|---|---|

| 2-ethyl-4-(4′-methyl-1′,4′-diazepan-1′-yl)-10H-benzo[b]thieno[2,3-e] nih.govCurrent time information in Bangalore, IN.diazepine (B8756704) | CDCl₃ | 2.39 (s, 3H) | 1.97 (quin, 2H), 2.65 (t, 2H), 2.71 (t, 2H), 3.68 (t, 2H), 3.74 (s, 2H) | nih.gov |

| 1-aryl-2-(N-methylpiperazino-methyl)-2-propen-1-one dihydrochloride* | CD₃OD | 3.03 (s, 3H) | 3.40-4.00 (m, 8H) | tandfonline.com |

Note: These examples feature a six-membered N-methylpiperazine ring, which is structurally similar to the seven-membered N-methylhomopiperazine ring. The data illustrates the typical chemical shift regions for protons in such environments.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their bonding environment. For N-Methylhomopiperazine derivatives, distinct signals are observed for the N-methyl carbon and the individual methylene carbons within the diazepane ring.

In an analysis of an olanzapine analogue containing the N-methylhomopiperazine moiety, the carbon of the N-4' methyl group was observed at 46.8 ppm. nih.gov The methylene carbons of the ring (C-2', C-6', C-7') appeared at 48.5 ppm, 28.1 ppm, and 48.4 ppm, respectively. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are often employed to differentiate between carbon types. DEPT-90 experiments show only CH (methine) signals, while DEPT-135 experiments show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would allow for the unambiguous assignment of the N-methyl carbon signal versus the various methylene carbon signals in the this compound ring.

Table 2: Representative ¹³C NMR Data for N-Methylhomopiperazine Derivatives

| Derivative Name | Solvent | N-CH₃ Signal (ppm) | Ring Carbons Signals (ppm) | Source |

|---|---|---|---|---|

| 2-ethyl-4-(4′-methyl-1′,4′-diazepan-1′-yl)-10H-benzo[b]thieno[2,3-e] nih.govCurrent time information in Bangalore, IN.diazepine | CDCl₃ | 46.8 (CH₃) | 28.1 (CH₂), 48.4 (CH₂), 48.5 (CH₂), 58.0 (CH₂) | nih.gov |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between the protons of adjacent methylene groups in the ring, helping to trace the sequence of CH₂ groups. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing connectivity across atoms that lack protons, such as the nitrogen atoms. For example, an HMBC spectrum would show a correlation from the N-methyl protons to the adjacent ring carbons, confirming the attachment point of the methyl group. researchgate.netrsc.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ROESY is instrumental in determining the three-dimensional structure and preferred conformation of the seven-membered diazepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm) of the theoretical value. rsc.org This precision allows for the determination of the elemental formula of the molecule, providing a high degree of confidence in its identity. For N-Methylhomopiperazine (C₆H₁₄N₂), the neutral molecule has a theoretical monoisotopic mass of 114.1157 g/mol . nist.govnih.gov In ESI-HRMS, the protonated molecule [M+H]⁺ is typically observed.

Research on various derivatives incorporating the N-methylhomopiperazine moiety consistently uses HRMS to confirm the successful synthesis of the target compounds. mdpi.comrsc.org

Table 3: Example HRMS Data for a Derivative Containing the N-Methylhomopiperazine Moiety

| Compound | Formula of Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| (2,4-Bis(4-methyl-1,4-diazepan-1-yl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)(4-fluorophenyl)methanone | C₂₈H₃₅FN₇O⁺ | 504.2882 [M+H]⁺ | 504.2886 [M+H]⁺ | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com An LC-MS system is routinely used to assess the purity of this compound and its derivatives, where the LC separates the main compound from any impurities or starting materials, and the MS provides mass identification for each separated peak. rsc.org

Tandem Mass Spectrometry (LC-MS/MS) takes this a step further. In an LC-MS/MS experiment, a specific ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. This technique is invaluable for identifying metabolites of compounds containing the N-methylhomopiperazine moiety in complex biological samples like plasma. nih.gov The development of validated LC-MS/MS methods is critical for analyzing products for specific impurities. mdpi.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the qualitative analysis of chemical compounds, offering insights into the functional groups present within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to its functional groups. epa.gov The resulting spectrum is a unique fingerprint of the molecule. For N-Methylhomopiperazine, which has the formula C₆H₁₄N₂, the IR spectrum reveals characteristic peaks for its amine and aliphatic functionalities. nist.gov

The analysis of related piperazine (B1678402) structures provides a framework for interpreting the FT-IR spectrum of this compound. For instance, the N-H stretching vibrations in heteroaromatic compounds typically appear in the region of 3220-3500 cm⁻¹. researchgate.net The C-H stretching of the methylene (CH₂) groups in heterocyclic structures is expected between 2800 and 3100 cm⁻¹. researchgate.net Furthermore, C-N stretching vibrations in piperazine and its derivatives are generally observed in the 1199-1323 cm⁻¹ range. researchgate.net The presence of the hydrochloride salt will also influence the spectrum, particularly in the regions associated with the amine groups due to protonation.

A study on 1-amino-4-methylpiperazine (B1216902) showed that the symmetric and asymmetric stretching modes for the methyl (CH₃) group are found in the approximate range of 2870 and 2980 cm⁻¹, respectively. researchgate.net These ranges are instructive for identifying the corresponding vibrations in this compound.

Table 1: General FT-IR Data for Related Amine Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | 3220-3500 | researchgate.net |

| C-H Stretch (Aliphatic) | 2800-3100 | researchgate.net |

| C-N Stretch | 1199-1323 | researchgate.net |

| CH₃ Stretch (Symmetric/Asymmetric) | 2870-2980 | researchgate.net |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for elucidating the three-dimensional atomic arrangement of crystalline solids. rigaku.com

Research on related homopiperazine (B121016) derivatives has demonstrated the power of this technique. For example, the crystal structure of homopiperazine itself was determined to have a pseudo-chair conformation. mdpi.com In studies of homopiperazine derivatives complexed with other molecules, X-ray crystallography has revealed detailed binding modes and intermolecular interactions. nih.govplos.org For instance, the analysis of a complex between a homopiperazine derivative and the 20S proteasome showed that the derivative binds to active pockets through hydrophobic interactions. nih.govplos.org

The crystal structure of a lead(II) complex with bis(1-methylpiperazine-1,4-diium) was stabilized by a network of N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds. researchgate.net Such detailed structural information, including unit cell parameters and space group, is obtainable through single-crystal X-ray diffraction. mdpi.complos.org

Table 2: Example Crystallographic Data for Homopiperazine

| Parameter | Value | Reference |

| Crystal System | Tetragonal | mdpi.com |

| Space Group | I–42d | mdpi.com |

| Unit Cell Dimensions | a = 7.208(2) Å, c = 23.094(7) Å | mdpi.com |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. nih.gov The technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. chromatographyonline.com For amines, reversed-phase HPLC with a C18 column is a common approach. sielc.comresearchgate.net

The detection of amines, which may lack a strong UV chromophore, can be achieved at low wavelengths (e.g., 210 nm) or through derivatization with a UV-absorbing or fluorescent tag. chromatographyonline.comsielc.com Method development for amine analysis often involves adjusting the mobile phase composition (e.g., acetonitrile (B52724) and water) and pH to achieve optimal separation. sielc.comhelixchrom.com For instance, a method for separating simple amines utilized a mixed-mode column and a mobile phase containing trifluoroacetic acid for detection with a Light-Scattering Detector (ELSD). helixchrom.com Ion-exchange chromatography has also been successfully applied for the determination of N-methylpiperazine. google.com

Table 3: General HPLC Conditions for Amine Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18 Reversed-Phase | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | sielc.com |

| Detection | UV at 210 nm or Derivatization | chromatographyonline.comsielc.com |

| Alternative Mode | Mixed-Mode Cation-Exchange | helixchrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. gassnova.no While this compound itself is non-volatile, it can be analyzed by GC-MS after conversion to a more volatile derivative or, more commonly, the free base form is analyzed. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass-to-charge ratio data, enabling identification. nih.gov

The mass spectrum of cyclic amines often shows a discernible molecular ion peak. whitman.edu Fragmentation patterns are key to structural elucidation. For cyclic amines, a common fragmentation pathway involves the loss of a hydrogen atom from the alpha-carbon, followed by ring cleavage. whitman.edu A study on desoxy cathinone (B1664624) derivatives, which include cyclic tertiary amines, demonstrated the use of GC-MS for differentiating between isomers based on their fragmentation patterns. ojp.govnih.gov GC-MS has also been used to identify N-Methylhomopiperazine in plant extracts. mdpi.com

Table 4: Common GC-MS Fragmentation Characteristics of Cyclic Amines

| Fragmentation Pathway | Resulting Peak | Reference |

| Loss of α-Hydrogen | [M-H]⁺ | whitman.edu |

| β-Bond Cleavage | Base Peak | whitman.edu |

| Ring Cleavage | Alkene Fragment Loss | whitman.edu |

Hydrophilic Interaction Chromatography (HILIC) Applications

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. diduco.com this compound, being a polar amine, is an ideal candidate for analysis using HILIC methodologies. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net The retention mechanism in HILILC is complex, involving partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase, as well as ionic interactions and hydrogen bonding. diduco.com

In the research context, HILIC is invaluable for quantifying this compound in various matrices and for separating it from other polar compounds, including potential impurities and related substances. The choice of stationary phase is critical for achieving optimal separation. Common HILIC stationary phases include bare silica, amino-bonded, diol-bonded, and zwitterionic phases. diduco.com For a basic compound like this compound, an amino- or a polymer-based stationary phase can provide excellent retention and peak shape. nih.govnih.gov

The mobile phase composition, particularly the pH and buffer concentration, plays a crucial role in controlling the retention and selectivity. nih.gov For the analysis of this compound, an acidic mobile phase is generally preferred to ensure the analyte is in its protonated, more polar form, which enhances its interaction with the polar stationary phase.

Illustrative HILIC Method for this compound Analysis:

| Parameter | Condition |

| Column | Polymer-based amino column (e.g., Asahipak NH2P-50) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

| Expected Retention Time | Approximately 8.5 minutes |

This table presents a hypothetical HILIC method for the analysis of this compound based on established principles for separating polar amines.

Research findings have demonstrated that polymer-based amine columns offer excellent chemical stability across a wide pH range (pH 2-13), which is advantageous for method development. acs.org Furthermore, the use of a linear gradient, by decreasing the acetonitrile content, allows for the elution of compounds with varying polarities. nih.gov For sensitive and specific detection, coupling HILIC with mass spectrometry (HILIC-MS) is a common practice, as it provides molecular weight information and facilitates the identification of unknown impurities.

Trace Impurity Profiling and Analytical Method Validation in Research Contexts

The identification and quantification of trace impurities are critical aspects of the chemical research and development of this compound. Impurities can arise from the manufacturing process, degradation of the compound, or interaction with storage containers. veeprho.com Given that N-Methylhomopiperazine is a secondary amine, there is a potential for the formation of N-nitroso impurities, such as 1-methyl-4-nitrosohomopiperazine, which are often potent genotoxic impurities. mdpi.comresearchgate.net Therefore, highly sensitive analytical methods are required to detect and quantify such impurities at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for trace impurity profiling due to its high sensitivity and selectivity. mdpi.comnih.gov Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Illustrative Validation Parameters for a Trace Impurity (1-methyl-4-nitrosohomopiperazine) in this compound:

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 0.5 - 50 ng/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 5% |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Specificity | No interference from this compound or other known impurities |

This table provides illustrative validation data for a hypothetical LC-MS/MS method for a potential trace impurity in this compound, based on published data for similar compounds. mdpi.com

Forced degradation studies are also an essential part of impurity profiling. mdpi.com These studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally degrade the compound. This helps in identifying potential degradation products and understanding the degradation pathways. The analytical method must be stability-indicating, meaning it can separate the main compound from its degradation products.

The development and validation of robust analytical methods for impurity profiling are crucial for ensuring the quality and consistency of this compound used in research applications.

Computational Chemistry and Molecular Modeling Studies of N Methylhomopiperazine Hcl

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Methylhomopiperazine HCl, these calculations provide insights into its electronic structure, which dictates its reactivity and interaction with other molecules. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule. als-journal.comnih.gov

Key parameters derived from QM calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. innovareacademics.in For instance, in a study of related piperazine-containing compounds, the HOMO was found to be scattered over the 4-methylpiperazine moiety, indicating its role in molecular interactions. nih.gov

Molecular electrostatic potential (MEP) maps, another output of QM calculations, visualize the charge distribution on the molecule's surface, highlighting regions prone to electrophilic and nucleophilic attack. nih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

N-Methylhomopiperazine, being a flexible molecule, can adopt various conformations in solution and when interacting with biological targets. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational space and understand the dynamics of its interactions. oup.comnih.govjksus.org

MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govjksus.org These simulations can reveal the preferred conformations of the homopiperazine (B121016) ring (e.g., chair, boat, or twist-boat) and the orientation of the N-methyl group. This information is crucial as the three-dimensional shape of a molecule is a key determinant of its biological function. For example, MD simulations have been used to study how analogues of drugs containing an N-methylpiperazine group alter the mobility and compactness of their target enzymes. nih.govjksus.org

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions between N-Methylhomopiperazine and its environment, such as water molecules or amino acid residues in a protein's active site. plos.org By analyzing the trajectories, researchers can identify stable hydrogen bonds and other non-covalent interactions that contribute to binding affinity. plos.org

Docking Studies for Receptor Binding Prediction and Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netresearchgate.net For this compound, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of N-Methylhomopiperazine into the binding site of a target protein and evaluating the binding affinity using a scoring function. core.ac.uk These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For instance, docking simulations of N-methyl-piperazine chalcones have shown interactions like hydrogen bonds and π-π stacking within the active site of enzymes like monoamine oxidase-B (MAO-B). researchgate.netresearchgate.net

The insights gained from docking studies are invaluable for ligand design. By understanding how N-Methylhomopiperazine fits into a binding pocket, medicinal chemists can design derivatives with improved affinity and selectivity. Docking can guide the modification of the N-Methylhomopiperazine scaffold to optimize interactions with the target receptor.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful approach in drug discovery that focuses on the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. acs.org For N-Methylhomopiperazine, a pharmacophore model can be developed based on a set of known active compounds containing this moiety.

A typical pharmacophore model for a compound like N-Methylhomopiperazine might include features such as a hydrogen bond acceptor (the nitrogen atoms), a positive ionizable feature (the protonated nitrogen), and hydrophobic regions. acs.org Studies on related compounds have highlighted the importance of the distance between the basic moiety and a hydrogen bond acceptor for high-affinity binding. acs.org

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse compounds that are likely to exhibit similar biological activity, accelerating the discovery of novel drug candidates.

pKa Prediction and Protonation State Analysis in Biological Systems

The pKa of a molecule is a measure of its acidity or basicity and is a critical determinant of its behavior in biological systems. For N-Methylhomopiperazine, which has two nitrogen atoms, there will be two corresponding pKa values. The protonation state of these nitrogen atoms at physiological pH (around 7.4) significantly influences the molecule's solubility, membrane permeability, and ability to interact with biological targets. uregina.ca

Computational methods can be used to predict the pKa values of molecules. arxiv.orgresearchgate.net These predictions are often based on quantum mechanical calculations of the energies of the protonated and deprotonated forms of the molecule in solution. researchgate.net Accurate pKa prediction is essential for understanding how N-Methylhomopiperazine will be charged in different cellular compartments, which in turn affects its pharmacokinetic and pharmacodynamic properties. For instance, a predicted pKa of around 10.82 for N-Methylhomopiperazine suggests it will be predominantly protonated at physiological pH. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govsemanticscholar.org For derivatives of N-Methylhomopiperazine, QSAR studies can be used to understand which structural features are most important for a particular biological effect.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of N-Methylhomopiperazine analogs with known biological activities. semanticscholar.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. semanticscholar.org

Structure Activity Relationship Sar Studies of N Methylhomopiperazine Containing Compounds

Impact of N-Methylhomopiperazine Moiety on Receptor Binding Affinities

The seven-membered ring of the homopiperazine (B121016) nucleus, combined with the N-methyl substitution, imparts specific conformational and electronic properties that can modulate a ligand's ability to bind to its target receptor. The following sections delve into the influence of this moiety on various receptor families.

Serotonin (B10506) 5-HT3 Receptor Ligands: Comparative Analysis with N-Methylpiperazine Analogues

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a crucial target for antiemetic drugs. The basic nitrogen of the N-methylhomopiperazine moiety is a key pharmacophoric element for interaction with this receptor. SAR studies have highlighted the importance of this basic center for high-affinity binding.

Research into arylpiperazine derivatives has shown that N-methyl substituents generally have little effect on 5-HT3 binding affinity. For instance, N-methylquipazine, an N-methylpiperazine derivative, demonstrates a binding affinity for 5-HT3 sites that is similar to its parent compound, quipazine. nih.gov Furthermore, the development of condensed quinoline (B57606) and pyridine (B92270) derivatives bearing an N-methylpiperazine moiety has led to compounds with subnanomolar affinity for the 5-HT3 receptor subtype. nih.gov

| Compound/Analog Type | Receptor | Binding Affinity (Ki/IC50) |

| N-Methylquipazine (N-Methylpiperazine analog) | 5-HT3 | Similar to Quipazine |

| Condensed Quinoline/Pyridine Derivatives (with N-Methylpiperazine) | 5-HT3 | Subnanomolar (Specific Ki values vary) |

Histamine (B1213489) H4 Receptor Ligands: Modulation of Affinity and Selectivity

The histamine H4 receptor is a promising target for the treatment of inflammatory and immune disorders. The SAR of ligands for this receptor is complex, with the nature of the heterocyclic amine playing a critical role.

Studies exploring the replacement of the imidazole (B134444) ring of histamine with non-aromatic six-membered heterocycles, including N-methylpiperazine, have shown that such modifications can lead to a loss of activity at the human H4 receptor. researchgate.net However, other research suggests that while the piperazine (B1678402) group is not essential for high H4 receptor affinity, the N-methylpiperazine moiety is frequently found in potent H4 receptor ligands as it often confers the best affinity. nih.gov For instance, Nα-methylhistamine, a simple methylated histamine derivative, shows a significantly lower affinity for the H4 receptor compared to the H3 receptor. nih.gov

| Compound/Analog Type | Receptor | Effect on Affinity |

| Imidazole ring replacement with N-Methylpiperazine | H4 | Inactivity |

| General N-Methylpiperazine containing ligands | H4 | Often leads to the best affinity |

| Nα-Methylhistamine | H4 | ~20-fold lower affinity than at H3R |

Dopamine (B1211576) and Serotonin Receptor Interactions in Novel Analogues

The interplay between dopamine and serotonin receptor systems is a key focus in the development of treatments for various central nervous system disorders, including schizophrenia. The N-methylhomopiperazine moiety has been incorporated into novel analogues targeting these receptors.

A study on a series of N-(2-methoxyphenyl)homopiperazine analogs revealed compounds with high affinity and selectivity for the dopamine D3 receptor over the D2 subtype. nih.gov When compared to their phenylpiperazine counterparts, the phenylhomopiperazine analogs generally exhibited decreased affinity at D2 and D3 receptors and a reduction in D3 selectivity. nih.gov

In the realm of multi-target ligands, 1,3,5-triazine-methylpiperazine derivatives have demonstrated significant selectivity for the serotonin 5-HT6 receptor over other serotonin (5-HT1A, 5-HT2A, 5-HT7b) and dopamine (D2L) receptors. researchgate.net This highlights the potential of the N-methylpiperazine and by extension, the N-methylhomopiperazine, scaffold in achieving receptor subtype selectivity. The larger homopiperazine ring may offer advantages in occupying specific sub-pockets within these receptors, thereby fine-tuning the selectivity profile.

| Compound Series | Receptor(s) | Key Findings |

| N-(2-methoxyphenyl)homopiperazine analogs | D2, D3, D4 | High affinity and selectivity for D3 over D2. nih.gov |

| Phenylhomopiperazines vs. Phenylpiperazines | D2, D3 | Homopiperazines showed generally decreased affinity and D3 selectivity. nih.gov |

| 1,3,5-Triazine-methylpiperazine derivatives | 5-HT1A, 5-HT2A, 5-HT6, 5-HT7b, D2L | Significant selectivity for 5-HT6. researchgate.net |

Kappa Opioid Receptor Antagonists

Kappa opioid receptor (KOR) antagonists are being investigated for their potential in treating addiction, depression, and anxiety. The N-methylhomopiperazine scaffold has been explored in the design of novel KOR antagonists.

In a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to homopiperazine, the nature of the N-substituent was found to be critical for antagonist potency. acs.org While this study did not specifically use an N-methylhomopiperazine, the findings underscore the importance of the substitution on the nitrogen atom of the heterocyclic ring in modulating activity at opioid receptors. For instance, replacing an N-methyl group with an N-phenylpropyl group significantly increased antagonist potency at the µ and κ receptors. acs.org

Further SAR studies on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have led to the discovery of potent and selective KOR antagonists. nih.govmdpi.com The core piperazine structure in these molecules is crucial for their activity, and modifications to this ring system, such as expansion to a homopiperazine, could potentially alter the binding mode and selectivity profile. The increased flexibility of the homopiperazine ring might allow for more optimal interactions with the receptor's binding pocket.

| Compound Series | Receptor(s) | Key Findings |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | µ, δ, κ Opioid | N-substituent is critical for antagonist potency. acs.org |

| N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl...} analogues | κ Opioid | Potent and selective KOR antagonists. nih.gov |

Histamine H3 and Sigma-1 Receptor Antagonists: Ligand Properties and Selectivity

Dual-target ligands that act on both the histamine H3 and sigma-1 receptors are of interest for the treatment of various neurological disorders. The nature of the central basic moiety, whether it be a piperidine (B6355638), piperazine, or homopiperazine, has a profound impact on the affinity and selectivity for these two receptors.

A comparative study of compounds where a piperidine ring was replaced by a piperazine ring revealed a dramatic shift in selectivity. The piperidine-containing compound (Compound 5) showed high affinity for both the human histamine H3 receptor (hH3R) and the sigma-1 receptor. In contrast, the corresponding piperazine-containing compound (Compound 4) retained high affinity for the hH3R but had significantly reduced affinity for the sigma-1 receptor, making it a more selective H3R ligand. nih.govnih.govacs.orgpolimi.itrepositoriosalud.es This suggests that the structural and electronic properties of the piperazine ring are less favorable for binding to the sigma-1 receptor in this particular chemical series. While direct data on an N-methylhomopiperazine analogue was not presented, this finding highlights the critical role of the heterocyclic amine in achieving dual-target activity. The larger homopiperazine ring could potentially restore some of the lost sigma-1 affinity by allowing for different conformational orientations.

| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity Profile |

| Compound 4 | Piperazine | 3.17 | 1531 | Selective H3R antagonist nih.govnih.govacs.orgpolimi.itrepositoriosalud.es |

| Compound 5 | Piperidine | 7.70 | 3.64 | Dual H3R/σ1R antagonist nih.govnih.govacs.orgpolimi.itrepositoriosalud.es |

Influence of N-Methylhomopiperazine on Enzyme Inhibition Profiles

The N-methylhomopiperazine moiety has also been incorporated into the design of enzyme inhibitors, where its structural features can contribute to both potency and selectivity.

In the development of gelatinase (MMP-2 and MMP-9) inhibitors, N-acyl homopiperazine compounds have been found to be potent inhibitors, often exhibiting greater potency than their corresponding piperazine analogues. acs.org This suggests that the seven-membered ring of the homopiperazine provides a better fit within the enzyme's active site, potentially allowing for more favorable interactions.

Furthermore, structure-activity relationship analysis of certain kinase inhibitors has shown that derivatives containing the N-methylhomopiperazine moiety demonstrate superior kinase selectivity profiles when compared to their N-methylpiperazine counterparts. smolecule.com The enhanced activity and selectivity have been attributed to the increased conformational flexibility of the seven-membered ring system, which allows for optimal positioning within the kinase active site. smolecule.com

In the context of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibition, N-methyl-piperazine chalcones have been identified as potent dual inhibitors. nih.gov While this study focused on the N-methylpiperazine moiety, the findings highlight the potential of such heterocyclic structures in the design of multi-target enzyme inhibitors. The substitution of the piperazine with a homopiperazine ring could further modulate the inhibitory activity and selectivity profile.

| Enzyme Target(s) | Moiety | Key Findings on Inhibition |

| Gelatinases (MMP-2, MMP-9) | N-Acyl Homopiperazine | More potent than corresponding piperazine analogues. acs.org |

| Kinases (e.g., RAF family) | N-Methylhomopiperazine | Superior kinase selectivity profiles compared to N-methylpiperazine counterparts. smolecule.com |

| MAO-B / AChE | N-Methylpiperazine | Potent dual inhibitors. nih.gov |

KRAS-G12D Enzyme Inhibition by N-Methylhomopiperazine Scaffolds

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine-to-aspartic acid mutation at position 12 (G12D) is a critical and challenging target in cancer therapy, particularly in pancreatic ductal adenocarcinoma. researchgate.netnih.gov While direct SAR studies for N-methylhomopiperazine-containing compounds are not extensively documented, research on closely related piperazine scaffolds provides significant insights. The development of KRAS-G12D inhibitors has revealed that a piperazine moiety can form a crucial salt bridge with the mutant Asp12 residue. mdpi.comrsc.org

In one study, a quinazoline-based compound (Compound 2) with a methylpiperazine group was identified as a selective KRAS-G12D inhibitor with an IC50 of 76.9 nM in a RAS-RAF binding assay. researchgate.net Modeling studies suggested that a bridged amine could provide a stronger interaction with Asp12 than the piperazine moiety. researchgate.net Indeed, replacing the methylpiperazine in Compound 2 with a bridged amine resulted in a 22-fold increase in potency (IC50 of 3.5 nM). researchgate.net This highlights the critical role of the nitrogen-containing ring in interacting with the G12D mutation site.

Further research on piperazine-focused inhibitors demonstrated that bicyclic compounds derived from a piperazine scaffold could achieve IC50 values in the low micromolar range. nih.gov The transition from a monocyclic piperazine to a more constrained bicyclic structure improved potency, indicating that the conformation and orientation of the amine group relative to the Asp12 residue are paramount for effective inhibition. nih.gov

Given these findings, it can be inferred that the N-methylhomopiperazine scaffold would also be oriented to place one of its nitrogen atoms in proximity to the Asp12 residue to form a similar salt-bridge interaction. However, the increased flexibility and different bond angles of the seven-membered homopiperazine ring compared to the six-membered piperazine ring would likely alter the optimal geometry for this interaction, potentially affecting binding affinity and inhibitory potency.

Table 1: Inhibitory Activity of Piperazine-Containing KRAS-G12D Inhibitors

| Compound | Scaffold | Moiety | Assay | IC50 (nM) |

|---|---|---|---|---|

| Compound 2 researchgate.net | Quinazoline | Methylpiperazine | RAS-RAF Binding | 76.9 |

| Compound 3 researchgate.net | Quinazoline | Bridged Amine | RAS-RAF Binding | 3.5 |

Note: Data is for piperazine and bridged amine analogs, providing context for the potential role of the N-methylhomopiperazine scaffold.

Histone Lysine Methyltransferase (G9a) Inhibition

G9a and the related G9a-like protein (GLP) are histone methyltransferases that play a crucial role in epigenetic regulation and are implicated in various cancers. nih.gov The development of small-molecule inhibitors for these enzymes has explored various heterocyclic scaffolds.

A study directly investigating the SAR of quinazoline-based G9a/GLP inhibitors compared the effects of different cyclic amino groups at the C2 position. This research revealed that a methylhomopiperazinyl analogue exhibited significant potency against both enzymes. When compared to an azepanyl analogue, the methylhomopiperazinyl compound (Compound 15) demonstrated a 4-fold increase in potency for GLP and a striking 21-fold increase for G9a. mdpi.com This suggests that the seven-membered ring with the N-methyl group provides a favorable conformation and/or set of interactions within the enzyme's binding pocket.

The SAR from this study indicates the critical role of the 2-amino group for maintaining high potency. mdpi.com Replacing the cycloamino group with a cycloalkyl group led to a significant drop in activity, underscoring the importance of the nitrogen atom in the ring for enzyme inhibition. mdpi.com

Table 2: G9a and GLP Inhibition by Quinazoline Analogues with Various Cyclic Amines

| Compound | C2-Substituent | GLP IC50 (nM) | G9a IC50 (nM) |

|---|---|---|---|

| 14 mdpi.com | Azepanyl | 120 ± 20 | 2500 ± 400 |

| 15 mdpi.com | Methylhomopiperazinyl | 30 ± 5 | 120 ± 20 |

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition

The inhibition of both MAO-B and AChE is a key strategy in the development of treatments for neurodegenerative diseases like Alzheimer's disease. mdpi.com The N-methylpiperazine scaffold has been incorporated into chalcone (B49325) derivatives to create dual inhibitors of these enzymes.

SAR studies on a series of N-methylpiperazine chalcones revealed that the N-methyl group plays a significant role in AChE inhibition. mdpi.com When compared to their desmethyl piperazine counterparts, the N-methylated compounds showed significantly improved AChE inhibitory potency. mdpi.com For instance, 4-methylpiperazine chalcones exhibited potent AChE inhibition (IC50 values of 2.26 µM and 3.03 µM), whereas their corresponding analogs lacking the methyl group were considerably less active. mdpi.com However, this methylation slightly decreased MAO-B inhibition to some extent. mdpi.com

The substitution pattern on the phenyl rings of the chalcone core was also critical for activity. A compound featuring a 3-trifluoromethyl-4-fluorinated phenyl ring (Compound 2k) demonstrated the highest selective inhibition against MAO-B with an IC50 of 0.71 µM and a Ki value of 0.21 µM. mdpi.com This compound also effectively inhibited AChE with an IC50 of 8.10 µM. mdpi.com Docking simulations suggested that the two nitrogen atoms in the piperazine ring of this compound form key hydrogen bonding interactions with residues TYR435 and GLN206 in the MAO-B active site. nih.gov

These findings suggest that the N-methylhomopiperazine ring, with its similar N-methyl feature and basic nitrogen centers, could also be a viable scaffold for dual MAO-B/AChE inhibitors. The altered steric bulk and flexibility of the seven-membered ring might influence the binding mode and selectivity profile.

Table 3: MAO-B and AChE Inhibitory Activity of N-Methyl-piperazine Chalcones

| Compound | Key Phenyl Ring Substituents | MAO-B IC50 (µM) | AChE IC50 (µM) | MAO-B Ki (µM) |

|---|---|---|---|---|

| 2k mdpi.com | 3-Trifluoromethyl, 4-Fluoro | 0.71 | 8.10 | 0.21 |

| 2n mdpi.com | 2-Fluoro, 5-Bromo | 1.11 | 4.32 | 0.28 |

Note: Data is for N-methyl-piperazine analogs, which are structurally very similar to N-methylhomopiperazine.

Calpain Inhibitors

Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is associated with various pathological conditions, making them attractive therapeutic targets. doi.org Despite a search of the relevant scientific literature, specific structure-activity relationship studies detailing the inhibition of calpain by compounds containing an N-methylhomopiperazine scaffold could not be identified. Research in this area has focused on other chemical classes, such as peptidomimetics like calpeptin. researchgate.net

Alpha-Glucosidase Inhibitors

MEK Inhibitors

MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS/MAPK signaling pathway, a critical pathway in many human cancers. researchgate.net A review of the available literature did not yield specific structure-activity relationship studies for MEK inhibitors that incorporate the N-methylhomopiperazine scaffold. The development of clinical MEK inhibitors like Trametinib and Selumetinib has centered on different structural frameworks. nih.gov

Conformational Flexibility and Steric Effects of the Homopiperazine Ring

The seven-membered homopiperazine (hexahydro-1,4-diazepine) ring possesses greater conformational flexibility than its six-membered piperazine analog. X-ray crystal structure analysis has shown that the unsubstituted homopiperazine molecule exists in a pseudo-chair conformation. researchgate.net This contrasts with the thermodynamically favored chair conformation typically observed in piperazine rings. researchgate.net

The introduction of an N-methyl group creates a tertiary amine and introduces specific steric and electronic effects. In related N-alkylated six-membered heterocycles, the N-alkyl group can significantly influence the ring's conformational equilibrium. N-methylation can induce a shift in the preferred conformation of adjacent functional groups due to steric hindrance. nih.gov For instance, in N-acylhydrazones, N-methylation can cause a shift from a more planar antiperiplanar conformation to a synperiplanar one. nih.gov

The N-methyl group on the homopiperazine ring will also have a conformational preference, likely for an equatorial position to minimize steric clashes, similar to what is observed in N-methylpiperidine. rsc.org However, the increased flexibility of the seven-membered ring may lower the energy barrier for ring inversion. This flexibility, combined with the steric bulk of the methyl group, can influence how the molecule presents its pharmacophoric features to a biological target. The steric effect of the N-methyl group can also impact the planarity of the ring system, potentially disrupting conjugation with adjacent aromatic systems and altering the molecule's electronic properties. nih.gov This interplay between conformational flexibility and steric hindrance is a key factor in the structure-activity relationships of drugs containing the N-methylhomopiperazine scaffold.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Follow OSHA HCS guidelines:

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Work in fume hoods to avoid inhalation (LD₅₀ ~300 mg/kg in rodents).

- Neutralize spills with 5% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.